Ammonium O,O-bis(methylphenyl) dithiophosphate is a chemical compound with the molecular formula and a CAS number of 58373-83-4. This compound is classified as a dithiophosphate, which is a type of organophosphorus compound. It is commonly recognized by its synonyms, including dicresyldithiophosphoric acid, ammonium salt, and phosphorodithioic acid, O,O-bis(methylphenyl) ester, ammonium salt . The compound has applications in various scientific fields, particularly in agriculture and chemical synthesis.
The synthesis of ammonium O,O-bis(methylphenyl) dithiophosphate typically involves the reaction between a dithiophosphate derivative and an amine. This method can be elaborated as follows:
The molecular structure of ammonium O,O-bis(methylphenyl) dithiophosphate can be represented using various structural formulas:
CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)[S-].[NH4+]
The structure includes a central phosphorus atom bonded to two sulfur atoms and two methylphenyl groups, along with an ammonium ion . This configuration contributes to its chemical reactivity and properties.
Ammonium O,O-bis(methylphenyl) dithiophosphate participates in several chemical reactions, primarily involving nucleophilic substitution due to the presence of the phosphorus-sulfur bond. Key reactions include:
The mechanism of action for ammonium O,O-bis(methylphenyl) dithiophosphate involves its role as a ligand in coordination chemistry. When interacting with metal ions:
The physical and chemical properties of ammonium O,O-bis(methylphenyl) dithiophosphate include:
These properties influence its handling, safety protocols, and applications in various fields .
Ammonium O,O-bis(methylphenyl) dithiophosphate has diverse applications:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: